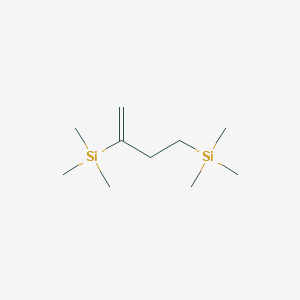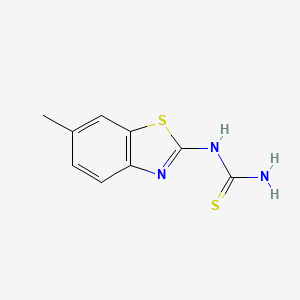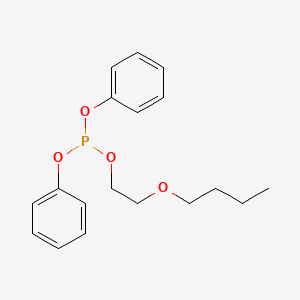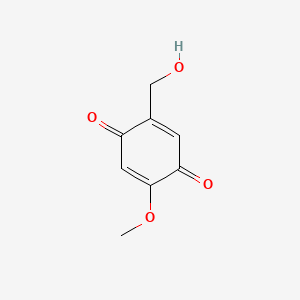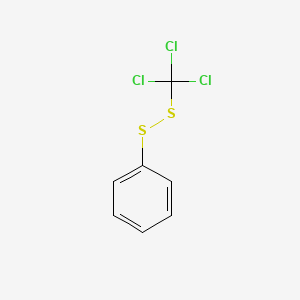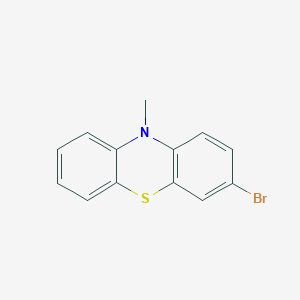![molecular formula C9H22N2O3 B14654615 2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) CAS No. 40870-38-0](/img/structure/B14654615.png)
2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is a chemical compound with the molecular formula C9H22N2O3. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) typically involves the reaction of diethanolamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) undergoes various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
科学的研究の応用
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
Diethanolamine: Similar in structure but lacks the propyl group.
Triethanolamine: Contains an additional hydroxyl group compared to 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol).
Ethanolamine: A simpler molecule with only one hydroxyl group.
Uniqueness
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is unique due to its specific combination of hydroxyl and amino groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
40870-38-0 |
|---|---|
分子式 |
C9H22N2O3 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-[3-[bis(2-hydroxyethyl)amino]propylamino]ethanol |
InChI |
InChI=1S/C9H22N2O3/c12-7-3-10-2-1-4-11(5-8-13)6-9-14/h10,12-14H,1-9H2 |
InChIキー |
OWVRUPJFOYRVPT-UHFFFAOYSA-N |
正規SMILES |
C(CNCCO)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


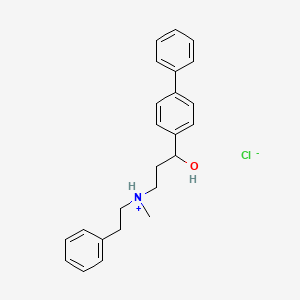
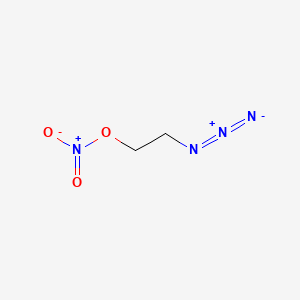
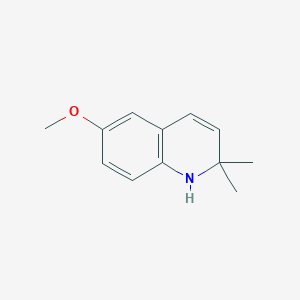

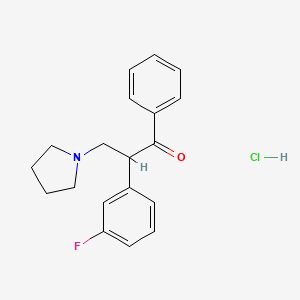
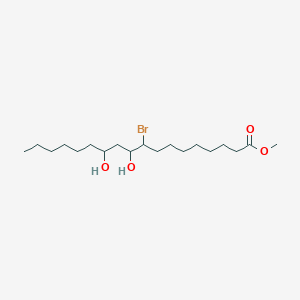

![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
